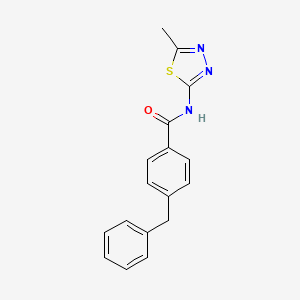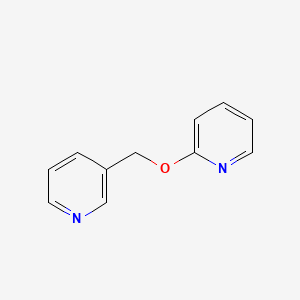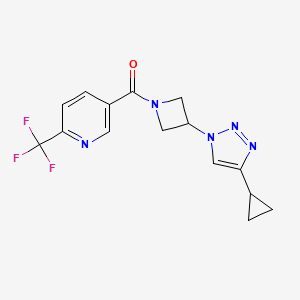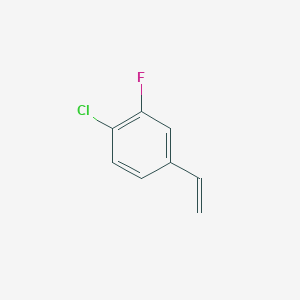
3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione, also known as AH-7921, is a synthetic opioid analgesic drug that was developed in the 1970s. It has been found to be a potent and selective agonist of the μ-opioid receptor, which is responsible for the pain-relieving effects of opioids. AH-7921 has been the subject of scientific research due to its potential as a new painkiller and its potential for abuse.
Scientific Research Applications
Synthesis and Antimicrobial Studies
The synthesis of related quinazoline derivatives involves condensation reactions of aromatic aldehydes with quinazoline derivatives in the presence of piperidine, leading to compounds that exhibit promising antibacterial and antifungal activities. This indicates the potential of such compounds, including the one , for developing new antimicrobial agents (Vidule, 2011).
Cytotoxic Evaluation as Anticancer Agents
Quinazolinone derivatives have shown cytotoxic activity against various cancer cell lines, suggesting their application in cancer research. The synthesis of novel quinazolinone derivatives has been explored, demonstrating significant cytotoxic effects, which highlights the therapeutic potential of these compounds, including the one under discussion, in oncology (Poorirani et al., 2018).
Antiasthmatic Activity
Research into xanthene derivatives related to the compound of interest has identified significant antiasthmatic activity. This research suggests the broader potential of quinazoline derivatives in developing treatments for asthma and related respiratory conditions (Bhatia et al., 2016).
Hypotensive Agents
Studies on quinazoline dione derivatives have explored their hypotensive activities, demonstrating their potential in developing new treatments for hypertension. This research underscores the versatility of quinazoline derivatives in addressing cardiovascular diseases (Eguchi et al., 1991).
Antitumor Agents
Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The findings support the potential use of these compounds, including "3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione," in cancer treatment research (Li et al., 2020).
Properties
IUPAC Name |
3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-19(31)20-10-12-21(13-11-20)28-15-17-29(18-16-28)24(32)9-3-2-6-14-30-25(33)22-7-4-5-8-23(22)27-26(30)34/h4-5,7-8,10-13H,2-3,6,9,14-18H2,1H3,(H,27,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYPNYUZNZXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771497.png)

![2-(2-Methoxyphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771500.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2771502.png)

![N-(4-phenoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2771505.png)



![ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2771512.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2771513.png)
